Gastrodin

Descripción general

Descripción

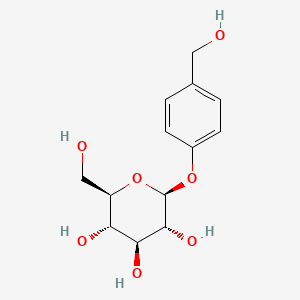

La gastrodina es un compuesto bioactivo que se deriva principalmente de la hierba medicinal china tradicional Gastrodia elata. Es conocida por sus propiedades neuroprotectoras, antiinflamatorias y antioxidantes. Químicamente, la gastrodina es el glucósido de la gastrodigenina, con la fórmula molecular C13H18O7. Ha sido ampliamente estudiada por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La gastrodina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la biotransformación de 4-hidroxibenzaldehído utilizando cultivos celulares de Datura tatula . Otro método incluye la glucosidación de la gastrodigenina con glucosa bajo condiciones de reacción específicas para formar gastrodina.

Métodos de producción industrial: La producción industrial de gastrodina a menudo implica la extracción de los rizomas de Gastrodia elata. El proceso incluye secar los rizomas, seguido de una extracción con disolventes utilizando agua o alcohol. El extracto se purifica luego a través de diversas técnicas cromatográficas para aislar la gastrodina.

Análisis De Reacciones Químicas

Tipos de reacciones: La gastrodina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La gastrodina se puede oxidar para formar gastrodigenina.

Hidrólisis: En condiciones ácidas o enzimáticas, la gastrodina se puede hidrolizar para producir gastrodigenina y glucosa.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.

Hidrólisis: Se emplean comúnmente condiciones ácidas (p. ej., ácido clorhídrico) o enzimas específicas (p. ej., β-glucosidasa).

Productos principales:

Oxidación: Gastrodigenina.

Hidrólisis: Gastrodigenina y glucosa.

Aplicaciones Científicas De Investigación

Pharmacological Effects

Gastrodin exhibits a range of pharmacological activities, particularly affecting the central nervous system and metabolic processes. Key applications include:

- Migraine Treatment : this compound has been shown to effectively reduce migraine frequency and intensity. A meta-analysis involving 1,332 subjects across 16 randomized controlled trials indicated that this compound significantly alleviates migraine symptoms, with a relative risk of 1.21 for treatment efficacy and a mean difference of -1.65 in pain degree reduction .

- Analgesic Properties : Research indicates that this compound possesses analgesic effects, particularly in inflammatory pain models. It acts at the spinal level to inhibit synaptic potentiation associated with pain pathways without relying on opioid receptors .

- Neuroprotective Effects : this compound has demonstrated neuroprotective properties by promoting brain-derived neurotrophic factor (BDNF) secretion, which aids in nerve recovery and reduces oxidative stress injuries .

- Antidiabetic Effects : Recent studies suggest that this compound may have antidiabetic properties, showing potential in managing blood glucose levels and improving metabolic health, outperforming some conventional diabetes medications .

Clinical Case Studies

Several clinical studies have substantiated the efficacy of this compound in various therapeutic contexts:

- Migraine Management :

- Medication Overuse Headache :

- Chronic Pain Conditions :

Summary Table of Applications

Mecanismo De Acción

La gastrodina ejerce sus efectos a través de varios mecanismos:

Neuroprotección: Modula los niveles de neurotransmisores, reduce el estrés oxidativo e inhibe la apoptosis en las células neuronales.

Antiinflamatorio: La gastrodina suprime la producción de citoquinas proinflamatorias e inhibe la activación de vías inflamatorias como NF-κB.

Antioxidante: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes.

Objetivos moleculares y vías:

Sistemas de neurotransmisores: La gastrodina influye en los niveles de GABA, glutamato y otros neurotransmisores.

Vías de estrés oxidativo: Activa vías antioxidantes, incluida la vía Nrf2.

Vías inflamatorias: La gastrodina inhibe la vía NF-κB y reduce la expresión de mediadores inflamatorios.

Comparación Con Compuestos Similares

La gastrodina se compara a menudo con otros compuestos neuroprotectores y antiinflamatorios como:

Gastrodigenina: La forma aglicona de la gastrodina, que comparte propiedades neuroprotectoras similares pero difiere en solubilidad y biodisponibilidad.

Ginsenosidos: Compuestos bioactivos del ginseng con efectos neuroprotectores y antiinflamatorios.

Curcumina: Un compuesto de la cúrcuma conocido por sus propiedades antioxidantes y antiinflamatorias.

Singularidad de la gastrodina: La combinación única de efectos neuroprotectores, antiinflamatorios y antioxidantes de la gastrodina, junto con su origen natural de Gastrodia elata, la distingue de otros compuestos similares. Su capacidad para modular múltiples vías y su toxicidad relativamente baja la convierten en un candidato prometedor para aplicaciones terapéuticas.

Actividad Biológica

Gastrodin, a bioactive compound derived from the rhizome of the orchid Gastrodia elata, has garnered significant attention due to its diverse biological activities and therapeutic potential. This article explores the various pharmacological properties of this compound, including its neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities that contribute to its therapeutic efficacy:

- Neuroprotective Effects : this compound has been shown to protect neurons from damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It enhances cognitive function and mitigates neuronal injury through various mechanisms, including the inhibition of oxidative stress and inflammation .

- Anti-inflammatory Properties : The compound effectively reduces inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK. This action is crucial in conditions characterized by chronic inflammation .

- Antioxidant Activity : this compound enhances the antioxidant capacity of cells, promoting the activity of enzymes like superoxide dismutase (SOD) and reducing reactive oxygen species (ROS) levels. This activity plays a vital role in protecting against oxidative stress-induced cellular damage .

- Anti-cancer Effects : Research indicates that this compound can suppress tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. It has shown promise in enhancing the efficacy of chemotherapeutic agents in resistant cancer cell lines .

Neuroprotective Mechanisms

This compound's neuroprotective effects have been extensively studied. For instance:

- In animal models of Alzheimer's disease, this compound administration resulted in improved memory function and reduced amyloid-beta-induced neurotoxicity. It was found to upregulate brain-derived neurotrophic factor (BDNF) levels, enhancing neuroplasticity and cognitive function .

- A study demonstrated that this compound could reverse LPS-induced microglial activation, leading to decreased levels of inflammatory markers such as IL-1β and TNF-α in the hippocampus .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses is notable:

- In vitro studies revealed that this compound significantly inhibited the production of nitric oxide and prostaglandins in activated microglia, suggesting its potential use in treating neuroinflammatory conditions .

- A meta-analysis highlighted its effectiveness in reducing systemic inflammation markers in patients with migraines when combined with conventional treatments .

Antioxidant Properties

The antioxidant mechanisms of this compound are critical for its protective effects:

- Research indicated that this compound treatment increased mitochondrial function and ATP production while decreasing oxidative stress markers in neuronal cells exposed to harmful agents like hydrogen peroxide .

Anti-cancer Efficacy

This compound's role in cancer therapy is gaining traction:

- Studies have shown that it enhances the cytotoxic effects of chemotherapeutic agents by inducing oxidative stress-related apoptosis in glioblastoma cells. It also downregulates glycolytic pathways, which are often upregulated in cancer cells .

Case Studies

Several clinical studies have evaluated the efficacy of this compound:

- Migraine Treatment : A systematic review involving 1,332 subjects across 16 randomized controlled trials demonstrated that this compound significantly reduced migraine frequency and severity compared to conventional treatments alone. The results indicated a reduction in serum inflammatory markers associated with migraine pathophysiology .

- Hypertension Management : this compound injections showed promise as an adjunct therapy for hypertension, leading to significant reductions in systolic blood pressure when combined with standard treatments. This effect was attributed to its vasodilatory properties and ability to improve endothelial function .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Neuroprotection | Inhibition of oxidative stress and inflammation | Improved cognitive function in Alzheimer's models |

| Anti-inflammatory | Suppression of cytokine production | Reduced IL-1β and TNF-α levels in microglial cultures |

| Antioxidant | Enhancement of SOD activity | Increased ATP production and reduced ROS levels |

| Anti-cancer | Induction of apoptosis and inhibition of angiogenesis | Enhanced efficacy of chemotherapy in resistant cancer cell lines |

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQSUZTXKPLAPR-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978086 | |

| Record name | Gastrodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62499-27-8 | |

| Record name | Gastrodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62499-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gastrodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gastrodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62499-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GASTRODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS9U2W3RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.